3,5-Dichlorophenol

Catalog No.
S593693
CAS No.
591-35-5
M.F
C6H4Cl2O
M. Wt
163 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorophenol

CAS Number

591-35-5

Product Name

3,5-Dichlorophenol

IUPAC Name

3,5-dichlorophenol

Molecular Formula

C6H4Cl2O

Molecular Weight

163 g/mol

InChI

InChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H

InChI Key

VPOMSPZBQMDLTM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.03 M
Very soluble in ethanol, ethyl ether; soluble in petroleum ether
In water, 5,380 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.54 (poor)

Synonyms

3,5-DCP, 3,5-dichlorophenol

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)O

Pharmaceutical Intermediate:

Environmental Studies:

Research has explored the environmental behavior and impact of 3,5-Dichlorophenol. This includes studies on its:

  • Toxicity: Studies have investigated its potential harm to aquatic organisms, such as fish and daphnia, classifying it as toxic to aquatic life [].
  • Biodegradation: Research has examined the ability of microorganisms to break down 3,5-Dichlorophenol, which is crucial for understanding its persistence and potential environmental risks [].

Material Science Research:

Limited research suggests potential applications of 3,5-Dichlorophenol in material science. Studies have explored its use in the development of liquid crystals []. However, further research is needed to determine the viability and effectiveness of these applications.

3,5-Dichlorophenol is an organic compound with the chemical formula C₆H₄Cl₂O and a molecular weight of 163.01 g/mol. It is classified as a chlorinated phenol and is characterized by two chlorine atoms attached to the aromatic ring at the 3 and 5 positions. The compound appears as colorless to pale yellow crystals with a characteristic odor, and it is insoluble in water but soluble in organic solvents such as ethanol and ether . Its chemical structure can be represented as follows:

text
Cl |C6H4 - O - H | Cl

3,5-Dichlorophenol is primarily used in various industrial applications, including as an intermediate in the synthesis of herbicides, pesticides, and other chemical products.

Typical for phenolic compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions with amines or alcohols.
  • Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can convert 3,5-dichlorophenol into less chlorinated phenols or other derivatives.

For example, when treated with hydrogen in the presence of a catalyst, 3,5-dichlorophenol can be reduced to 3-chlorophenol .

Several methods exist for synthesizing 3,5-dichlorophenol:

  • Chlorination of Phenol: Phenol can be chlorinated using chlorine gas or chlorinating agents under controlled conditions to yield 3,5-dichlorophenol.
  • Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with chlorine atoms using chlorinating agents .
  • From 2-Chloro-4-nitrophenol: Reduction of 2-chloro-4-nitrophenol using reducing agents can also yield 3,5-dichlorophenol.

The synthesis process typically requires careful control of temperature and reactant concentrations to maximize yield and minimize byproducts .

3,5-Dichlorophenol has several industrial applications:

  • Chemical Intermediate: It is widely used in the production of herbicides and pesticides.
  • Antimicrobial Agent: Due to its antimicrobial properties, it is utilized in various disinfectants and preservatives.
  • Laboratory Reagent: It serves as a reagent in organic synthesis and analytical chemistry.

Additionally, it has been studied for potential applications in wastewater treatment due to its effects on microbial communities .

Research on interaction studies involving 3,5-dichlorophenol indicates that it may interact with various biological systems. For instance:

  • Microbial Interactions: It influences microbial community dynamics in activated sludge systems, affecting biomass reduction rates.
  • Toxicity Studies: Investigations have shown that exposure to this compound can lead to acute toxicity symptoms such as skin burns and respiratory distress .

The compound's interactions with biological systems highlight its potential environmental impact and health risks associated with exposure.

Several compounds share structural similarities with 3,5-dichlorophenol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2,4-DichlorophenolC₆H₄Cl₂OHas chlorine substitutions at different positions; used as a herbicide.
2-ChlorophenolC₆H₅ClOContains one chlorine atom; used as a precursor for various chemicals.
PentachlorophenolC₆Cl₅OHighly chlorinated; known for its use as a pesticide and wood preservative.
4-Chloro-3-methylphenolC₇H₇ClOUsed in disinfectants; contains an additional methyl group.

The uniqueness of 3,5-dichlorophenol lies in its specific positioning of chlorine substituents on the aromatic ring, which influences its chemical reactivity and biological activity compared to these similar compounds.

Physical Description

Prisms (from petroleum ether) or pink crystals. (NTP, 1992)
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Prisms from petroleum ethe

XLogP3

3.6

Boiling Point

451 °F at 760 mm Hg (NTP, 1992)
233.0 °C
233 °C
at 100.9kPa: 233 °C

Vapor Density

Relative vapor density (air = 1): 5.6

Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0

LogP

3.62 (LogP)
log Kow = 3.62
3.62-3.68

Melting Point

154 °F (NTP, 1992)
68.0 °C
68 °C

UNII

FG32L88KO9

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 50 of 51 companies with hazard statement code(s):;
H302 (82%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (82%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (84%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Chlorinated phenols ... are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/

Vapor Pressure

0.01 mmHg
0.00842 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 1

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/

Other CAS

591-35-5

Wikipedia

3,5-dichlorophenol

Biological Half Life

0.12 Days

Methods of Manufacturing

... Catalytic hydrodechlorination of polychlorophenols in organic or aqueous media with a palladium catalyst was used to obtain 3-chlorophenol and 3,5-dichlorophenol. Hydrodechlorination of polychlorophenols with hydriodic acid in an aqueous or organic medium has also been reported.
HYDROLYSIS OF 1,2,4-TRICHLOROBENZENE USING A COPPER, ZINC OR IRON HALIDE CATALYST; PARTIAL DEHALOGENATION OF POLYCHLOROPHENOL; DIAZOTIZATION OF 3,5-DICHLOROANILINE FOLLOWED BY HYDROLYSIS OF THE DIAZONIUM SALT
Hydrolysis of chlorobenzenes can be carried out in alkaline aqueous media, with or without the presence of copper salts. It can be done in the vapor phase at 250 - 400 °C on phosphates or on silica at 500 - 550 °C. Hydrolysis is most frequently carried out in the presence of methanolic sodium or potassium at 150 - 200 °C and 1.0 - 3.0 MPa. /Mono-, Di-, and Trichlorophenols with Chlorine in a Meta Position/
Sulfonation of chlorobenzenes followed by the desulfonation of chlorobenzenesulfonic acids can be used to produce numerous chlorophenols. The chlorobenzenes are sulfonated by using 15 - 20% oleum at 60 - 80 °C. The subsequent desulfonation is usually carried out by using 15 - 25% aqueous sodium hydroxide solution at 180 - 220 °C and 1.5 - 3.0 MPa. /Mono-, Di-, and Trichlorophenols with Chlorine in a Meta Position/
For more Methods of Manufacturing (Complete) data for 3,5-DICHLOROPHENOL (6 total), please visit the HSDB record page.

General Manufacturing Information

Phenol, 3,5-dichloro-: ACTIVE

Analytic Laboratory Methods

Separation of free chlorophenol isomers on non-polar and polar quartz capillary columns was studied. /Chlorophenol isomers/
Determination of chlorinated phenols in water, wastewater, and wastewater sludge by capillary GC/ECD /Chlorinated phenols/
A method is presented for the simultaneous determination of a wide range of carboxylic acids and phenols in water. Extractive alkylation is used with the tetrabutylammonium ion as counter ion and pentafluorobenzylbromide as alkylating agent. Extracts are analyzed by glass capillary gas chromatography and electron capture detection. Using a 1 ml water sample, the detection limit is 1-10 ug/l. /Chlorophenols/
Chlorophenols were separated by high pressure liquid chromatography with UV detection (280 nm) in conjunction with electrochemical detection. /Chlorophenols/
For more Analytic Laboratory Methods (Complete) data for 3,5-DICHLOROPHENOL (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Chlorinated phenols in urine are isolated by sorption onto small column of macroreticular resin. The phenols were eluted from column with 2-propanol in hexane; solution concentrated & the phenols were separated & analyzed by GC. /Chlorinated phenols/
A method is described for the confirmation of chlorophenols in hydrolyzed urine (human) using gas chromatography and liquid chromatography with electrochemical detection. /Chlorophenols/
A method for the detection and confirmation of trace amounts of chlorophenol residues in environmental and biological samples by quadrupole mass spectrometry with selected-ion monitoring (sim) is described. Use of sim eliminates background interference which allows identification of chlorophenol residues in human urine. Phenol concentrations as low as 1.0 pmol/mL urine gave peaks that were discernible by sim. /Chlorophenol/

Dates

Modify: 2023-08-15

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